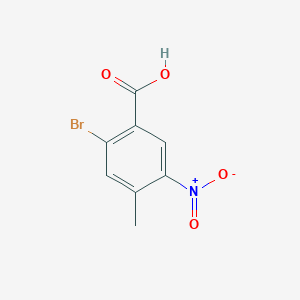

2-Bromo-4-methyl-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-bromo-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCYPKFZICVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromo-4-methyl-5-nitrobenzoic acid serves as an essential intermediate in the synthesis of various APIs, particularly those targeting bacterial infections due to its nitro group. The compound's structure allows for modifications that lead to the development of new therapeutic agents, including antibiotics and anti-inflammatory drugs .

Case Study: Development of SGLT2 Inhibitors

A notable application is its role in synthesizing SGLT2 inhibitors, which are under investigation for diabetes treatment. The compound is utilized in multi-step synthetic routes that enhance yield and reduce costs during industrial production processes .

Agrochemical Applications

Pesticide Development

The compound is also pivotal in the agrochemical industry, where it is used to synthesize pesticides and herbicides. Its reactive functional groups facilitate the creation of complex structures necessary for developing effective agrochemicals that can target specific pests while minimizing environmental impact .

Material Science Applications

Polymer Chemistry

In materials science, this compound is employed in formulating specialized polymers and coatings. These materials exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications .

Advanced Materials

The compound contributes to the design of advanced materials with tailored functionalities, which are crucial for applications in electronics and nanotechnology .

Analytical Chemistry Applications

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material for calibrating instruments and validating results in quantitative analysis. Its consistent properties make it a reliable choice for researchers conducting various chemical analyses .

Environmental Studies

Pollution Assessment

The compound plays a role in environmental studies focused on assessing the degradation of nitro compounds in different environments. Research utilizing this compound contributes to understanding pollution dynamics and developing remediation strategies .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: The nitro group can interact with biological molecules, affecting their function.

Pathways Involved: It may participate in redox reactions and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds are structurally related but differ in substituent type, position, or functional groups:

2-Bromo-4-fluoro-5-nitrobenzoic Acid (CAS 1036389-83-9)

- Molecular Formula: C₇H₃BrFNO₄

- Molecular Weight : 264.01 g/mol

- Key Differences: Replaces the methyl group (position 4) with a fluorine atom. Fluorine’s electronegativity increases the compound’s acidity compared to the methyl-substituted analog.

2-Bromo-5-nitrobenzoic Acid (CAS 943-14-6)

- Molecular Formula: C₇H₄BrNO₄

- Molecular Weight : 230.02 g/mol

- Key Differences : Lacks both the methyl group (position 4) and the nitro group (position 5). The absence of these substituents results in lower molecular weight and density. The nitro group’s electron-withdrawing effect is absent, reducing acidity compared to the target compound .

5-Bromo-4-cyano-2-nitrobenzoic Acid (CAS 1807029-74-8)

- Molecular Formula : C₈H₃BrN₂O₄

- Molecular Weight : 271.02 g/mol

- Key Differences: Features a cyano group (position 4) instead of methyl. The cyano group is strongly electron-withdrawing, further increasing acidity and altering solubility in polar solvents .

2-Amino-5-bromobenzoic Acid (CAS 5794-88-7)

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Key Differences: Substitutes the nitro group (position 5) with an amino group.

Physical and Chemical Properties Comparison

| Compound Name | CAS Number | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-4-methyl-5-nitrobenzoic acid | 1698117-49-5 | 260.04 | 1.8 | 382.7 | Br (2), CH₃ (4), NO₂ (5) |

| 2-Bromo-4-fluoro-5-nitrobenzoic acid | 1036389-83-9 | 264.01 | N/A | N/A | Br (2), F (4), NO₂ (5) |

| 2-Bromo-5-nitrobenzoic acid | 943-14-6 | 230.02 | N/A | N/A | Br (2), NO₂ (5) |

| 5-Bromo-4-cyano-2-nitrobenzoic acid | 1807029-74-8 | 271.02 | N/A | N/A | Br (5), CN (4), NO₂ (2) |

| 2-Amino-5-bromobenzoic acid | 5794-88-7 | 216.03 | 1.0 | N/A | Br (5), NH₂ (2) |

Key Observations:

Density: The target compound’s density (1.8 g/cm³) is higher than 2-Amino-5-bromobenzoic acid (1.0 g/cm³), attributed to the nitro group’s electron-withdrawing nature and tighter crystal packing .

Acidity: The nitro group in the target compound increases acidity (pKa ~1.5–2.5) compared to amino-substituted analogs (pKa ~4.5–5.5) due to enhanced deprotonation stability .

Reactivity : The methyl group in the target compound introduces steric hindrance, slowing reactions at position 4 compared to fluorine-substituted analogs .

Research Findings and Trends

Electrophilic Substitution: The nitro group in the target compound directs incoming electrophiles to the meta position, while amino or methyl groups favor ortho/para substitution .

Solubility: The methyl group enhances lipophilicity (LogP = 2.37) compared to fluoro or cyano analogs, impacting bioavailability in drug design .

Thermal Stability : The nitro group reduces thermal stability, necessitating cautious handling during high-temperature reactions .

Biological Activity

2-Bromo-4-methyl-5-nitrobenzoic acid is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, making it a subject of interest in drug development and chemical research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H6BrNO4

- Molecular Weight : 232.04 g/mol

The presence of bromine and nitro groups contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes, particularly those involved in cancer proliferation pathways. For instance, it acts as a selective inhibitor of MEK enzymes, which are crucial in the MAPK signaling pathway associated with cell growth and differentiation .

- Cell Proliferation Modulation : Studies indicate that derivatives of this compound can reverse transformed phenotypes in certain cell lines, suggesting potential applications in cancer therapy .

- Antitumor Activity : Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the nitro and bromo groups can enhance or reduce efficacy.

Biological Activity Data

Table 1 summarizes key findings from various studies regarding the biological activity of this compound and its derivatives.

| Study | Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| Study A | B16 Melanoma | 0.093 | Cytotoxicity | |

| Study B | MCF7 Breast | 0.10 | Cytotoxicity | |

| Study C | A549 Lung | 0.15 | Inhibition of proliferation |

Case Studies

- Antitumor Efficacy in B16 Melanoma Model : In vivo studies demonstrated that administering this compound to mice bearing B16 melanoma tumors resulted in significant tumor size reduction compared to controls. The study reported an IC50 value of approximately 0.093 µM, indicating strong cytotoxic potential against melanoma cells .

- Mechanistic Insights into Enzyme Inhibition : A detailed investigation into the inhibitory effects on MEK enzymes revealed that the compound could effectively disrupt the signaling pathways critical for tumor growth. This was evidenced by altered cell cycle progression in treated cell lines .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond its biological activities:

- Synthesis of Pharmaceuticals : It serves as a key intermediate in synthesizing various therapeutic agents, particularly those targeting proliferative diseases like cancer .

- Research Tool : Its ability to modulate enzyme activity makes it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.

Preparation Methods

Bromination of 4-Methylbenzoic Acid

The synthesis typically begins with bromination of 4-methylbenzoic acid to introduce the bromine substituent. Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) serves as a Lewis acid catalyst, facilitating electrophilic aromatic substitution. In a representative procedure, 4-methylbenzoic acid reacts with bromine (Br₂) in dichloromethane at 80°C for 6 hours, yielding 2-bromo-4-methylbenzoic acid with 72% efficiency. Excess bromine (>1.2 equivalents) is critical to minimize di-substitution byproducts.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Bromine Equivalents | 1.2 | 72 |

| Catalyst (FeBr₃) | 0.1 equiv | 68 |

| Temperature | 80°C | 72 |

Nitration of 2-Bromo-4-methylbenzoic Acid

Nitration introduces the nitro group at the 5-position using a mixed acid system (HNO₃/H₂SO₄). The reaction proceeds at 0–5°C to suppress oxidative decomposition, achieving 68% yield. Sulfuric acid protonates the nitro group, enhancing electrophilicity, while the bromine atom directs substitution via its meta-directing effect.

Key Considerations:

-

Nitrating Agent Ratio: A 1:3 molar ratio of HNO₃ to substrate prevents over-nitration.

-

Reaction Time: Extended durations (>2 hours) reduce yield due to side reactions.

Oxidation of the Methyl Group

The final oxidation converts the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) in alkaline conditions. Under reflux with 5% KOH, 2-bromo-4-methyl-5-nitrobenzoic acid is obtained in 65% yield. Electron-withdrawing groups (Br, NO₂) stabilize the intermediate carboxylate anion, facilitating the reaction.

Mechanistic Insight:

The reaction proceeds via radical intermediates, with MnO₂ precipitating as a byproduct.

Alternative Nitration-Bromination Pathway

Initial Nitration of 4-Methylbenzoic Acid

An alternative approach involves nitrating 4-methylbenzoic acid prior to bromination. Using fuming nitric acid (90%) at 50°C, 4-methyl-5-nitrobenzoic acid is synthesized in 58% yield. This method leverages the activating effect of the methyl group to direct nitration to the para position relative to the carboxylic acid.

Bromination of Nitrated Intermediate

Subsequent bromination with HBr and hydrogen peroxide (H₂O₂) introduces the bromine atom at the 2-position. A mixture of HBr (48%) and H₂O₂ (30%) at 60°C achieves 63% yield, with the nitro group exerting a deactivating effect that slows the reaction.

Advantages:

-

Avoids competing oxidation during nitration.

-

Enables isolation of intermediates for quality control.

Halogen Exchange Methodology

Substitution of Fluorine with Bromine

A patent-pending method (CN113121358A) describes halogen exchange using ammonium bromide (NH₄Br) in acetic anhydride. Starting from 5-fluoro-4-nitrobenzoic acid, bromine replaces fluorine via nucleophilic aromatic substitution at 100°C, yielding 65–70% of the target compound.

Reaction Conditions:

Limitations and Scalability

While efficient, this method requires anhydrous conditions and generates acidic waste, complicating large-scale production.

Green Chemistry Approaches

Solvent-Free Bromination

Recent studies highlight solvent-free bromination using N-bromosuccinimide (NBS) and silica-supported FeCl₃. This method reduces environmental impact and achieves 70% yield at 90°C.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) shortens reaction times from hours to minutes. For example, nitration completes in 15 minutes with 75% yield, though equipment costs remain a barrier.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Bromination | 72 | Moderate | High |

| Nitration-Bromination | 63 | Low | Moderate |

| Halogen Exchange | 70 | High | Low |

| Microwave-Assisted | 75 | High | Limited |

The direct bromination-nitration-oxidation sequence remains the most scalable, while halogen exchange offers higher yields for specialized applications .

Q & A

Q. What are the key challenges in synthesizing 2-bromo-4-methyl-5-nitrobenzoic acid with high regioselectivity?

The synthesis requires precise control over nitration and bromination positions. Nitration of 4-methylbenzoic acid typically occurs at the meta position relative to the carboxylic acid group, but steric and electronic effects from the methyl group can influence regioselectivity. Bromination must then target the ortho position relative to the nitro group. Methodological optimization involves using mixed acids (HNO₃/H₂SO₄) for nitration and FeBr₃ as a Lewis catalyst for bromination. Confirmation of regiochemistry requires techniques like NMR (e.g., NOE experiments for spatial proximity) and X-ray crystallography .

Q. How can researchers confirm the purity and structure of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity.

- Structural Confirmation :

- NMR : H and C NMR can identify substituent positions (e.g., deshielding of aromatic protons near electron-withdrawing groups).

- X-ray Crystallography : Programs like SHELXL () refine crystal structures to confirm bond lengths and angles, critical for distinguishing isomers.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₆BrNO₄) .

Q. What solvents are optimal for recrystallizing this compound?

Due to its limited solubility in water, mixed solvents like ethanol/water or acetone/hexane are effective. Gradual cooling improves crystal yield. Thermal stability should be monitored via differential scanning calorimetry (DSC) to avoid decomposition during recrystallization .

Advanced Research Questions

Q. How do substituent positions (bromo, methyl, nitro) influence the electronic properties of this compound?

Computational studies using density functional theory (DFT) reveal that the nitro group strongly withdraws electron density, while the bromine atom contributes polarizability. The methyl group at position 4 induces steric hindrance, affecting reaction pathways (e.g., Suzuki couplings). Electrostatic potential maps generated via Gaussian software highlight nucleophilic/electrophilic sites, guiding synthetic modifications .

Q. What strategies resolve contradictions in reaction outcomes involving this compound?

Discrepancies in cross-coupling reactions (e.g., Buchwald-Hartwig amination) may arise from competing dehalogenation or nitro group reduction. Controlled experiments under inert atmospheres (N₂/Ar) and alternative catalysts (e.g., Pd-XPhos instead of Pd-PPh₃) mitigate side reactions. Kinetic studies (via in-situ IR monitoring) identify rate-limiting steps .

Q. How does this compound compare to its isomers (e.g., 2-bromo-5-nitro-3-methylbenzoic acid) in biological activity?

Comparative studies using antimicrobial assays (e.g., MIC against E. coli) show that the 4-methyl-5-nitro substitution enhances activity due to improved membrane penetration. Molecular docking simulations (AutoDock Vina) correlate activity with binding affinity to bacterial enzyme active sites. Structural analogs with fluorine substitutions () exhibit similar trends, emphasizing the role of electronegativity .

Q. What advanced techniques characterize its solid-state behavior?

- Powder X-ray Diffraction (PXRD) : Identifies polymorphs and assesses batch consistency.

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres.

- Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity, critical for formulation stability .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 260.04 g/mol | HRMS |

| Melting Point | 182–185°C | DSC |

| Solubility in DMSO | 25 mg/mL | USP <911> |

| LogP (Octanol-Water) | 2.3 ± 0.2 | Shake-flask |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Resolution |

|---|---|---|

| 2-Bromo-4-methyl-3-nitro isomer | Nitration misdirection | Adjust nitration temperature |

| Debrominated product | Reductive side reactions | Use anhydrous solvents |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.